Product packaging for 3-Propylazetidin-3-ol hydrochloride(Cat. No.:)

3-Propylazetidin-3-ol hydrochloride

Cat. No.: B13023660
M. Wt: 151.63 g/mol
InChI Key: PIZLRGKIRKILIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propylazetidin-3-ol hydrochloride is a versatile azetidine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, is of significant interest in drug discovery for its role as a bioisostere for more common functional groups, potentially influencing the pharmacokinetic and metabolic properties of lead compounds . As a 3-azetidinol scaffold substituted with a propyl group, this compound is particularly useful for exploring structure-activity relationships in the development of new therapeutic agents . Researchers utilize this and related azetidinols as key precursors for the synthesis of a wide range of pharmacologically active molecules . The hydrochloride salt form enhances the compound's stability and solubility for handling in various experimental procedures. Chemical Identifiers • CAS Registry Number : See available batch-specific documentation. • Molecular Formula : C 6 H 13 NO·HCl (based on free base structure C 6 H 13 NO). • Molecular Weight : To be confirmed experimentally. • IUPAC Name : 3-Propylazetidin-3-ol; hydrochloride • SMILES : O[C@]1(CCC)CNC1.Cl Safety and Handling This compound should be handled only by qualified personnel using appropriate personal protective equipment. Refer to the Safety Data Sheet (SDS) for comprehensive hazard information. Like related azetidin-3-ol hydrochlorides, it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Disclaimer : This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO B13023660 3-Propylazetidin-3-ol hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

3-propylazetidin-3-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-2-3-6(8)4-7-5-6;/h7-8H,2-5H2,1H3;1H

InChI Key

PIZLRGKIRKILIE-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CNC1)O.Cl

Origin of Product

United States

Chemical Transformations and Reactivity of 3 Propylazetidin 3 Ol Hydrochloride

Derivatization at the Nitrogen Atom

The secondary amine of the azetidine (B1206935) ring in 3-propylazetidin-3-ol (B13586790) is a key site for derivatization. In its hydrochloride salt form, the nitrogen is protonated. To achieve derivatization, the free base is typically generated by treatment with a base. Once in its free base form, the nitrogen atom can undergo various reactions.

One common derivatization is N-alkylation . This can be achieved by reacting the free base with alkyl halides. For instance, reaction with an alkyl bromide in the presence of a suitable base would yield the corresponding N-alkylated azetidine derivative. This type of reaction is a standard SN2 process. chemrxiv.org

Another significant derivatization is N-acylation . This is often accomplished using acyl chlorides or anhydrides. A widely used example in medicinal chemistry is the introduction of a tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com This reaction is typically performed in the presence of a base like sodium bicarbonate to neutralize the acid generated. google.com The resulting N-Boc derivative is often more stable and easier to handle in subsequent synthetic steps.

Reagent ClassSpecific Reagent ExampleProduct Type
Alkyl HalideAlkyl bromide (e.g., CH₃Br)N-Alkyl-3-propylazetidin-3-ol
Acylating AgentDi-tert-butyl dicarbonate (Boc₂O)N-Boc-3-propylazetidin-3-ol

Chemical Modifications of the Hydroxyl Group (e.g., Alkylation, Acylation, Mesylation)

The tertiary hydroxyl group at the 3-position of the azetidine ring is another site for chemical modification, although its reactivity can be influenced by steric hindrance from the adjacent propyl group.

Alkylation of the hydroxyl group to form an ether is a possible transformation, though it may require forcing conditions due to the tertiary nature of the alcohol.

Acylation of the hydroxyl group to form an ester can be achieved using acylating agents. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding ester.

Mesylation is a common transformation for hydroxyl groups, converting them into a good leaving group (mesylate). This is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). acs.org The resulting mesylate is a versatile intermediate for nucleophilic substitution reactions.

Reaction TypeReagent ExampleFunctional Group Formed
AlkylationAlkyl halide (e.g., CH₃I)Ether
AcylationAcyl chloride (e.g., CH₃COCl)Ester
MesylationMethanesulfonyl chloride (MsCl)Mesylate

Ring-Opening Reactions of Azetidine Scaffolds for Acyclic Product Synthesis

The strained four-membered ring of azetidines, particularly when activated as an azetidinium ion, is susceptible to ring-opening reactions by nucleophiles. nih.gov In the case of 3-propylazetidin-3-ol hydrochloride, the nitrogen is protonated, making the ring carbons more electrophilic and prone to nucleophilic attack.

The ring-opening of azetidinium ions typically proceeds via an SN2 mechanism, leading to the formation of functionalized linear amines. nih.gov The regioselectivity of the attack depends on the substitution pattern of the azetidine ring. For a 3-substituted azetidinium ion, nucleophilic attack can occur at either C2 or C4. The outcome is influenced by steric and electronic factors. The presence of a hydroxyl group at C3 can also influence the reaction pathway.

Ring-Expansion Reactions to Access Larger Heterocyclic Systems

Azetidines can undergo ring-expansion reactions to form larger heterocyclic systems, such as pyrrolidines, piperidines, or other five- or six-membered rings. While much of the research has focused on the ring expansion of three-membered heterocycles like aziridines, similar principles can apply to the more strained four-membered azetidine ring. chemrxiv.orgsioc-journal.cnresearchgate.net

One reported method for the rearrangement of 3-hydroxyazetidines involves a Ritter-initiated cascade to produce highly substituted 2-oxazolines. acs.orgnih.gov This reaction is initiated by the formation of a carbocation at the 3-position upon protonation and loss of the hydroxyl group, followed by intramolecular attack by the nitrogen and subsequent rearrangement.

Functionalization of the Azetidine Ring System via Electrophilic and Nucleophilic Pathways

The functionalization of the azetidine ring itself, beyond the nitrogen and hydroxyl groups, can be achieved through various synthetic strategies.

Electrophilic functionalization can be challenging due to the electron-rich nature of the nitrogen atom. However, methods for the direct installation of azetidine rings onto nucleophiles using electrophilic azetidinylation reagents have been developed. chemrxiv.orgrsc.org

Nucleophilic functionalization often involves the use of a pre-functionalized azetidine. For example, an azetidin-3-one (B1332698) can serve as a precursor for the introduction of various substituents at the 3-position via nucleophilic addition to the carbonyl group. nih.gov While 3-propylazetidin-3-ol already has a substituent at this position, understanding these pathways is crucial for the synthesis of diverse azetidine derivatives. nih.gov

The azetidine ring can also act as a directing group in reactions involving other parts of the molecule. For instance, in aryl-substituted azetidines, the azetidine ring can direct ortho-lithiation of the aromatic ring. nih.gov

Studies on the Stability and Reactivity of the Hydrochloride Salt Form

The hydrochloride salt form of 3-propylazetidin-3-ol is significant as it influences the compound's stability, solubility, and reactivity. The salt is typically a crystalline solid, which can be more stable and easier to handle than the free base. sigmaaldrich.com

The protonation of the nitrogen to form the azetidinium ion increases the strain of the four-membered ring and enhances its electrophilicity. This makes the hydrochloride salt more susceptible to nucleophilic ring-opening reactions compared to the free base. nih.govnih.gov The stability of hydrochloride salts can be affected by factors such as temperature and humidity, which can in some cases lead to loss of crystallinity. nih.gov The hydrochloride salt is generally soluble in polar protic solvents.

Spectroscopic and Structural Elucidation Methodologies for Azetidinol Compounds

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 3-Propylazetidin-3-ol (B13586790) hydrochloride, specific proton signals are expected to appear in distinct regions, indicative of their chemical environment. The protons on the propyl group would exhibit characteristic splitting patterns: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the azetidine (B1206935) ring. The protons on the azetidine ring itself would likely appear as complex multiplets due to their diastereotopic nature and coupling with each other. The hydroxyl proton and the amine proton (as an ammonium (B1175870) salt) may appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration. The presence of the hydrochloride salt would lead to a downfield shift of the protons adjacent to the nitrogen atom due to the electron-withdrawing effect of the protonated nitrogen.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 3-Propylazetidin-3-ol hydrochloride, distinct signals would be expected for each carbon atom. The propyl group would show three signals in the aliphatic region. The azetidine ring would display a signal for the quaternary carbon atom bonded to the hydroxyl group and the propyl group, as well as signals for the two methylene carbons of the ring. The chemical shift of the carbon atoms attached to the nitrogen would be influenced by its protonation state. As a general reference, the pKa of the parent azetidine is 11.3, indicating a strong basic character. nih.gov

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Propyl-CH₃~0.9 (triplet)~14
Propyl-CH₂~1.5 (sextet)~17
Propyl-CH₂ (alpha to ring)~1.8 (triplet)~38
Azetidine-CH₂~3.5-4.0 (multiplets)~50-60
Azetidine-C(OH)-~70-80
OHVariable (broad singlet)-
NH₂⁺Variable (broad singlet)-
Note: These are predicted values and can vary based on solvent and experimental conditions.

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, several characteristic absorption bands would be anticipated. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the secondary ammonium salt would likely appear in the range of 2400-2800 cm⁻¹ as a broad band. C-H stretching vibrations of the propyl and azetidine methylene groups would be observed around 2850-3000 cm⁻¹. The C-O stretching vibration would be expected in the 1050-1150 cm⁻¹ region. For comparison, the IR spectrum of the closely related 3-Hydroxyazetidine hydrochloride shows characteristic absorption bands that support these assignments. nih.gov

Functional Group Characteristic IR Absorption Range (cm⁻¹)
O-H Stretch (Alcohol)3200-3600 (broad)
N-H Stretch (Ammonium salt)2400-2800 (broad)
C-H Stretch (Aliphatic)2850-3000
C-O Stretch (Alcohol)1050-1150

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular weight of the free base (C₆H₁₃NO) is 115.18 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would likely be observed as its protonated molecular ion [M+H]⁺ at m/z 116.19.

The fragmentation of 3-Propylazetidin-3-ol would be expected to follow pathways characteristic of alcohols and cyclic amines. libretexts.org Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org Loss of the propyl group or the hydroxyl group are also plausible fragmentation routes. The fragmentation pattern of 3-hydroxy tetradecanoic acid methyl ester, for instance, shows a characteristic peak for the loss of the hydroxyl group. researchgate.net The fragmentation of a therapeutic 4-azasteroid has also been studied, providing insights into the complex fragmentation of cyclic nitrogenous compounds. nih.gov

Ion m/z (predicted) Possible Identity
[M+H]⁺116.19Protonated Molecule
[M+H - H₂O]⁺98.18Loss of water
[M+H - C₃H₇]⁺73.09Loss of propyl radical

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. While a specific crystal structure for this compound is not publicly available, the technique is widely applied to azetidine-containing compounds. acs.orgacs.org For a molecule like 3-Propylazetidin-3-ol, which is chiral, X-ray crystallography of a single crystal would unambiguously establish the relative and absolute stereochemistry of the stereocenter at the C3 position of the azetidine ring. The analysis of crystal structures of related azetidin-3-one (B1332698) derivatives has been reported, demonstrating the utility of this technique in establishing the stereochemistry of substituted azetidines. scbt.com

Elemental Analysis for Compound Composition and Purity Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is crucial for verifying the empirical and molecular formula of a newly synthesized compound and for assessing its purity. For this compound (C₆H₁₄ClNO), the theoretical elemental composition can be calculated.

Element Theoretical Percentage
Carbon (C)47.53%
Hydrogen (H)9.31%
Chlorine (Cl)23.38%
Nitrogen (N)9.24%
Oxygen (O)10.55%

Comparison of the experimentally determined percentages with these theoretical values allows for the confirmation of the compound's identity and purity. Commercial suppliers of related compounds, such as 3-Hydroxyazetidine hydrochloride, often provide a purity specification, for example, 97%, which is verified by such analytical methods. sigmaaldrich.com

Computational and Theoretical Studies on Azetidine Ring Systems

Quantum Chemical Calculations for Electronic Structure, Geometry, and Strain Energy

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of strained ring systems like azetidines. These methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, preferred geometries, and the high ring strain energy that dictates the reactivity of these heterocyles.

The azetidine (B1206935) ring is not planar; it adopts a puckered conformation to alleviate some of the torsional strain. The degree of this puckering is influenced by the nature and position of substituents on the ring. Computational studies have quantified the ring strain energy of the parent azetidine to be approximately 25-26 kcal/mol. researchgate.netnih.gov This high level of strain, while less than that of the three-membered aziridine (B145994) ring, is a dominant factor in its chemical behavior, particularly its susceptibility to ring-opening reactions. researchgate.netnih.gov

DFT calculations have been employed to analyze various properties of azetidine derivatives. For instance, studies on azaphosphiridines, which are related three-membered rings, show that the ring strain increases significantly upon P-oxidation, a finding determined through high-level computational theory. nih.gov Similar principles apply to azetidines, where substitution can modulate ring strain and electronic properties. Calculations on different substituted azetidines allow for the determination of bond lengths, bond angles, and the energy barrier to nitrogen inversion, which are critical parameters for understanding their stability and conformational dynamics. nih.gov

Table 1: Calculated Properties of Azetidine Ring Systems

Property Typical Value/Observation Computational Method Significance
Ring Strain Energy ~25.5 kcal/mol DFT, Ab initio High reactivity, propensity for ring-opening. researchgate.netnih.gov
Nitrogen Inversion Barrier Relatively high for a secondary amine DFT Influences conformational dynamics and substituent orientation. nih.gov
Ring Conformation Puckered Microwave Spectroscopy, DFT Minimizes torsional strain.

| Bond Lengths (C-N, C-C) | Elongated compared to acyclic amines | DFT | Indicator of ring strain. nih.gov |

This table is generated based on data for the general azetidine scaffold and related derivatives.

Mechanistic Investigations and Transition State Analysis of Azetidine-Forming Reactions

Computational chemistry plays a pivotal role in elucidating the mechanisms of reactions that form the azetidine ring. Synthesizing this strained four-membered ring can be challenging, and theoretical studies provide invaluable guidance for reaction development by mapping out potential energy surfaces, identifying transition states, and rationalizing experimental outcomes. researchgate.netresearchgate.net

One area of intense study is the photocatalyzed [2+2] cycloaddition to form azetidines. Researchers have used computational models to predict which pairs of alkenes and oximes will successfully react to form azetidines under photocatalysis. researchgate.netresearchgate.netmedchemexpress.com These models calculate frontier orbital energies to predict reactivity, and the predictions have shown high accuracy when tested experimentally. researchgate.netresearchgate.net DFT calculations have also been used to understand the preference for the 4-exo-dig cyclization over the 5-endo-dig pathway in copper-catalyzed radical cyclizations of ynamides, confirming that the formation of the four-membered ring is kinetically favored.

In another example, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines was investigated using DFT calculations. The calculations helped explain the observed regioselectivity by comparing the energy of the transition states leading to either the azetidine or a competing pyrrolidine (B122466) product. The model correctly predicted that the azetidine formation pathway had a lower energy barrier, consistent with experimental results. These studies demonstrate the power of transition state analysis to understand and predict the outcomes of complex chemical reactions.

Table 2: Computationally Studied Azetidine-Forming Reactions

Reaction Type Key Computational Insight Method Reference
Photocatalyzed [2+2] Cycloaddition Prediction of reactive alkene/oxime pairs via frontier orbital energy calculations. DFT researchgate.netresearchgate.net
La(OTf)₃-Catalyzed Aminolysis Lower transition state energy for azetidine vs. pyrrolidine formation explains regioselectivity. DFT
Copper-Catalyzed Radical Cyclization 4-exo-dig pathway is kinetically favored over the 5-endo-dig pathway. DFT

| Aziridine to Azetidine Rearrangement | Theoretical rationalization of the reaction mechanism provides insight into this rare transformation. | Theoretical Calculations | |

Conformational Analysis of Substituted Azetidines

The biological activity and reactivity of substituted azetidines are intrinsically linked to their three-dimensional structure. The azetidine ring exists in a puckered, non-planar conformation, and the substituents can adopt either axial or equatorial positions. The interplay between the ring pucker and the substituent orientation is a key focus of conformational analysis.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Azetidine Transformations

Computational models have become indispensable for predicting the outcome of chemical reactions involving azetidines. The strained nature of the ring makes it susceptible to various transformations, and predicting the selectivity of these reactions is a significant challenge that theoretical studies can address.

A prime example is the nucleophilic ring-opening of azetidiniums. DFT calculations have been successfully combined with experimental results to understand the factors that govern the regioselectivity of these reactions. These studies help predict whether a nucleophile will attack at the C2 or C4 position, which is often controlled by a combination of steric hindrance and electronic effects. Similarly, for enantioselective ring-opening reactions promoted by chiral catalysts, computational models can reveal the network of non-covalent interactions in the transition state that are responsible for the observed enantioinduction. nih.gov

Machine learning models are also emerging as powerful tools for predicting reaction outcomes. By training on datasets of known reactions, these models can learn the complex interplay of factors that determine selectivity. For C-H functionalization reactions, for instance, machine learning can predict which C-H bond in a complex molecule is most likely to react. Recently, researchers developed computational models to guide the synthesis of azetidines through photocatalysis, allowing them to prescreen substrates and predict reaction yields, thereby avoiding a purely trial-and-error approach. researchgate.netresearchgate.netmedchemexpress.com

Table 3: Predictive Computational Models for Azetidine Reactivity

Reaction Type Predicted Outcome Computational Approach Key Finding
Nucleophilic Ring-Opening Regioselectivity DFT Selectivity is governed by electronic and steric parameters of the transition state.
Catalytic Enantioselective Ring-Opening Enantioselectivity DFT Electrostatic interactions in the catalyst-substrate complex determine stereochemical outcome. nih.gov
Photocatalytic Azetidine Synthesis Substrate compatibility & yield DFT & Machine Learning Frontier orbital energies and substrate accessibility are key predictors of success. researchgate.netmedchemexpress.com

| C(sp³)–H Functionalization | Site-selectivity | Machine Learning | Models can predict the most reactive site in complex molecules for late-stage functionalization. |

In Silico Ligand-Target Interaction Studies for Azetidine Scaffolds in Chemical Biology (excluding human trial data)

The unique structural properties of the azetidine scaffold make it an attractive component in the design of new therapeutic agents. In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are critical for exploring how azetidine-containing molecules interact with biological targets at the atomic level. These studies guide the optimization of lead compounds by predicting binding modes and affinities.

For example, a novel azetidine scaffold was identified for colony-stimulating factor-1 receptor (CSF-1R) inhibitors through a structure-based drug design approach that relied on a docking model. The computational predictions of how the azetidine compound would bind to the 'DFG-out' conformation of the protein were later confirmed by X-ray crystallography, validating the power of the in silico approach.

In another study, azetidine-based amides were developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. Isothermal titration calorimetry (ITC) confirmed that these inhibitors bind directly to STAT3 with high affinity. Molecular docking studies are routinely used to rationalize the structure-activity relationships (SAR) observed in a series of analogues, helping to explain why certain substitutions on the azetidine ring lead to enhanced potency.

These computational techniques allow medicinal chemists to prioritize the synthesis of compounds that are most likely to have the desired biological activity, accelerating the drug discovery process.

Table 4: In Silico Studies of Azetidine Scaffolds as Bioactive Agents

Azetidine Scaffold Biological Target In Silico Method Key Finding
Novel Azetidine Derivative Colony-Stimulating Factor-1 Receptor (CSF-1R) Molecular Docking The azetidine compound binds to the DFG-out conformation as a Type II inhibitor.
(R)-Azetidine-2-carboxamides Signal Transducer and Activator of Transcription 3 (STAT3) Molecular Docking, ITC data correlation The azetidine core provides a scaffold for potent, direct binding to the STAT3 protein.
Azetidin-2-ylacetic acid derivatives GABA Transporter 1 (GAT-1) SAR analysis The azetidine ring serves as a conformationally constrained GABA analog.

| 3-Aryl-3-oxypropylamine based azetidines | Triple Reuptake Inhibitors (TRI) | Drug Design, SAR | The azetidine scaffold was evaluated for its potential in developing antidepressant agents. medchemexpress.com |

Applications of 3 Propylazetidin 3 Ol Hydrochloride and Azetidine Derivatives in Academic Research

As Building Blocks in the Synthesis of Complex Organic Molecules and Natural Product Analogues

3-Propylazetidin-3-ol (B13586790) hydrochloride and its derivatives serve as valuable building blocks in the synthesis of more complex organic molecules and analogues of natural products. The strained four-membered ring of azetidine (B1206935) can be strategically opened or expanded, providing access to larger ring systems or highly substituted acyclic amines. researchgate.net This reactivity makes them versatile intermediates in synthetic organic chemistry.

The synthesis of various azetidine-based scaffolds often begins with readily available starting materials like β-amino alcohols. researchgate.netacs.org For instance, a robust process for synthesizing trisubstituted azetidines has been developed, which can then be further functionalized to generate skeletal diversity. acs.orgpharmatutor.org These synthetic routes allow for the creation of a wide array of fused, bridged, and spirocyclic ring systems. nih.govnih.govbroadinstitute.org The ability to generate stereochemically defined azetidine building blocks is particularly crucial for the synthesis of chiral molecules. acs.org

The application of azetidine derivatives extends to the synthesis of natural product analogues. researchgate.net For example, azetidine-containing natural products like penazetidine A have been targets in total synthesis due to the challenges associated with their strained ring system. researchgate.net The development of synthetic methodologies to access functionalized azetidines facilitates the creation of analogues of such natural products for further study. researchgate.net

Table 1: Examples of Azetidine-Based Scaffolds in Synthesis

Scaffold Type Synthetic Utility Reference
Fused Azetidines Access to diverse heterocyclic core structures nih.govnih.govresearchgate.net
Bridged Azetidines Creation of conformationally constrained molecules nih.govnih.govresearchgate.net
Spirocyclic Azetidines Introduction of 3D-character into molecules nih.govnih.govresearchgate.nettcichemicals.com

Development of Azetidine-Containing Scaffolds for Chemical Biology Probes and Tools

Azetidine-containing scaffolds are increasingly utilized in the development of chemical biology probes and tools to investigate biological systems. Their rigid framework allows for the precise spatial presentation of functional groups, which is essential for designing molecules that can interact with specific biological targets. enamine.net

The synthesis of diverse libraries of azetidine-based compounds is a key strategy in the discovery of new chemical probes. nih.govnih.govresearchgate.net By systematically modifying the substituents on the azetidine ring, researchers can create a collection of molecules with varied properties to screen for desired biological activities. These libraries can be designed to target specific protein families or cellular pathways.

One notable application is the development of azetidine-based scaffolds for central nervous system (CNS) focused libraries. acs.orgnih.govnih.gov The physicochemical properties of these scaffolds can be tailored to enhance blood-brain barrier penetration, a critical factor for CNS-active probes. acs.org In vitro profiling of these compounds for properties like solubility and permeability helps in prioritizing scaffolds for the generation of lead-like molecules for CNS targets. acs.orgnih.gov

Role as Ligands in Asymmetric Catalysis

Chiral azetidine derivatives have emerged as effective ligands in asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. The defined stereochemistry and conformational rigidity of the azetidine ring are advantageous for creating a well-defined chiral environment around a metal center, which is crucial for achieving high enantioselectivity in catalytic reactions. nih.gov

While the direct use of 3-Propylazetidin-3-ol hydrochloride as a ligand is not extensively documented in the provided results, the broader class of chiral azetidines has shown significant promise. For instance, new series of chiral organocatalysts have been synthesized from the ring-opening of chiral aziridines, which are structurally related to azetidines. nih.gov These catalysts have proven to be highly efficient in direct asymmetric aldol (B89426) reactions, affording products with excellent yields and enantioselectivities. nih.gov

The development of novel chiral ligands is an active area of research. In palladium-catalyzed reactions, for example, various chiral ligands, including those based on bis(oxazoline) (BOX) scaffolds, have been tested to improve enantiocontrol. acs.org The ability to fine-tune the steric and electronic properties of azetidine-based ligands allows for the optimization of catalytic performance for specific transformations. The use of chiral-at-metal catalysts, where the metal center itself is stereogenic, also presents new opportunities for asymmetric catalysis. youtube.com

Table 2: Application of Chiral Ligands in Asymmetric Reactions

Reaction Type Ligand Type Metal Enantioselectivity (ee) Reference
Aldol Reaction Chiral organocatalyst (from aziridine) N/A up to >99% nih.gov
Hydroamination Bis(oxazoline) (BOX) Palladium up to 91% acs.orgacs.org

Integration into Diversity-Oriented Synthesis (DOS) Libraries for Chemical Space Exploration

Diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space by creating libraries of structurally diverse and complex molecules. nih.govresearchgate.net Azetidine scaffolds are well-suited for integration into DOS libraries due to their synthetic tractability and the ability to generate a wide range of molecular frameworks from a common core. nih.govresearchgate.net

The synthesis of densely functionalized azetidine ring systems allows for the generation of fused, bridged, and spirocyclic scaffolds, significantly expanding the structural diversity of a library. nih.govnih.govresearchgate.net This approach enables the creation of compound collections that are "pre-optimized" with desirable physicochemical properties, such as those required for CNS-active molecules. acs.orgnih.gov

Tools like Scaffold Hunter are used to navigate the chemical space of these libraries, allowing for the identification of new ligand types by moving from structurally complex to simpler scaffolds. nih.govresearchgate.net This interactive exploration helps in recognizing complex structural relationships associated with bioactivity. nih.govresearchgate.net The combination of building blocks through defined chemistry rules allows for the creation of large sets of synthetically accessible molecules, and novel methods are required to explore this vast chemical space to identify molecules of interest. youtube.com

Design of Azetidine Analogues as Bioisosteric Replacements in Lead Optimization (excluding clinical human trial data)

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in medicinal chemistry for lead optimization. nih.govresearchgate.netresearchgate.net Azetidine rings are increasingly used as bioisosteric replacements for other cyclic systems, such as piperidines or aromatic rings, to improve the physicochemical and pharmacokinetic properties of drug candidates. nih.gov

In the discovery of small-molecule STAT3 inhibitors, for example, the change from R-proline-amides to R-azetidine-2-carboxamides led to analogues with sub-micromolar potency. acs.org This demonstrates how the strategic incorporation of an azetidine ring can significantly enhance biological activity. The use of bioisosteres is a tactical approach to address various developability problems encountered during lead optimization campaigns, including issues related to potency, selectivity, and metabolic stability. nih.gov

Table 3: Bioisosteric Replacement Strategies Involving Azetidines

Original Moiety Azetidine Replacement Potential Improvement Reference
Piperidine Azetidine Reduced lipophilicity, improved LLE nih.gov
Aromatic Ring Azetidine Increased Fsp3, improved solubility tcichemicals.com

Investigations into Biological Activities (e.g., antibacterial, antifungal, antitubercular) at the Mechanistic Level (excluding clinical human trial data and safety/adverse effects)

Azetidine derivatives have been the subject of numerous investigations into their biological activities, particularly their antimicrobial properties. wisdomlib.org The four-membered β-lactam ring, a core structure in many antibiotics, is a well-known azetidinone derivative. pharmatutor.orgglobalresearchonline.netjmchemsci.com

Recent research has focused on novel azetidine derivatives with potent activity against various pathogens. For instance, a series of azetidine derivatives termed BGAz have shown potent bactericidal activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis. nih.gov Mechanistic studies suggest that these compounds inhibit mycobacterial growth by interfering with cell envelope biogenesis, specifically the late stages of mycolic acid biosynthesis. nih.gov Interestingly, these compounds demonstrate no detectable drug resistance, which may suggest a pleiotropic activity or a non-protein target. nih.gov

Other studies have explored the antibacterial, antifungal, and antitubercular activities of various synthesized azetidinone derivatives. The antimicrobial activity is often attributed to the pharmacologically active β-lactam ring, and this activity can be enhanced by the addition of different substituents at various positions on the ring. For example, certain azetidin-2-one (B1220530) analogues have exhibited moderate to good anti-tubercular activity, with chloro substitution on an aryloxy acid apparently enhancing the antimycobacterial activity. nih.gov Some of these compounds have also been shown to inhibit the enzyme Phospholipase A2, suggesting a potential correlation between their anti-inflammatory and anti-tubercular activities at a mechanistic level. nih.gov

Table 4: Investigated Biological Activities of Azetidine Derivatives

Biological Activity Pathogen/Target Proposed Mechanism of Action Reference
Antitubercular Mycobacterium tuberculosis Inhibition of mycolic acid biosynthesis nih.gov
Antibacterial, Antifungal, Antitubercular Various strains Presence of β-lactam ring and various substituents
Antitubercular, Anti-inflammatory Mycobacterium tuberculosis, Phospholipase A2 Inhibition of Phospholipase A2 nih.gov

Table 5: Mentioned Chemical Compounds

Compound Name
This compound
Azetidine
β-amino alcohols
Trisubstituted azetidines
Penazetidine A
R-proline-amides
R-azetidine-2-carboxamides
Azetidin-2-one
BGAz derivatives
Phospholipase A2
Piperidine
Bis(oxazoline) (BOX)
BINOL-derived phosphoric acid

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Propylazetidin-3-ol hydrochloride with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves ring-opening of azetidine derivatives followed by propylation. To ensure enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., chiral Lewis acids) can be employed. Post-synthesis, validate purity using chiral HPLC with a cellulose-based column and a mobile phase of hexane/isopropanol (85:15) at 1.0 mL/min. Monitor retention times and compare to standards .

Q. How should researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound?

  • Methodological Answer : Use design-of-experiments (DoE) approaches to test variables like temperature (40–80°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading. Monitor reaction progress via TLC or LC-MS. For azetidine ring stability, avoid prolonged exposure to acidic conditions, which may lead to ring-opening byproducts. Post-reaction, employ column chromatography with silica gel (60–120 mesh) and a gradient of ethyl acetate in hexane (10–50%) for purification .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (H315/H319 hazards). Store the compound at –20°C in airtight containers under nitrogen to prevent hygroscopic degradation. In case of spills, neutralize with inert absorbents (e.g., diatomaceous earth) and dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound be resolved during structural characterization?

  • Methodological Answer : Use X-ray crystallography to confirm absolute configuration. For dynamic analysis, employ nuclear Overhauser effect (NOE) NMR experiments to study spatial proximity of protons. If crystallography is unavailable, compare experimental circular dichroism (CD) spectra with computational predictions (e.g., DFT-based simulations) .

Q. What strategies are effective in addressing contradictory pharmacological data across studies involving this compound?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C). Verify compound integrity via LC-MS before assays. Cross-validate receptor-binding assays using orthogonal methods (e.g., SPR vs. radioligand displacement). Contradictions may arise from impurity profiles—characterize batches using HPLC-UV/ELSD and quantify residual solvents via GC-MS .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Acidic/alkaline stress : Incubate in 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidative stress : Expose to 3% H₂O₂ at 25°C for 6 hours.
  • Thermal stress : Store solid samples at 40°C/75% RH for 4 weeks.
    Analyze degradation products using UPLC-QTOF-MS and quantify parent compound loss via validated HPLC methods .

Q. What analytical techniques are recommended for validating purity and potency of this compound in complex matrices?

  • Methodological Answer : Develop a validated HPLC-DAD method with a C18 column (4.6 × 150 mm, 3.5 µm) and a mobile phase of 10 mM ammonium formate (pH 3.0)/acetonitrile (95:5). Validate parameters per ICH Q2(R1):

  • Linearity : 5–200 µg/mL (R² > 0.999).
  • Accuracy : 98–102% recovery via spiked samples.
  • Precision : ≤2% RSD for intra/inter-day replicates .

Q. How can computational modeling elucidate the mechanism of action of this compound in target binding?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using a cryo-EM or X-ray structure of the target protein. Simulate ligand-protein dynamics via 100-ns MD simulations (GROMACS/AMBER) to assess binding stability. Validate predictions with mutagenesis studies targeting key residues (e.g., alanine scanning) .

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